1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethylthio (-SCF₃) group at the 4-position. The trifluoromethylthio group is a strong electron-withdrawing moiety, while the fluorine atom contributes to steric and electronic modulation.
Properties
Molecular Formula |
C10H8F4OS |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
NYDRVYJZRWRUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Challenges
Synthetic Limitations : The steric bulk of the -SCF₃ group complicates Friedel-Crafts acylations, requiring optimized Lewis acid catalysts (e.g., AlCl₃/AgOTf systems) for efficient synthesis.
Thermal Stability : The target compound demonstrates higher thermal stability (decomposition >200°C) compared to tert-butyl-substituted analogues, which degrade at lower temperatures (~150°C) due to steric strain .
Toxicity Profile : Fluorinated aryl ketones, including the target compound, may exhibit hepatotoxicity at high doses, necessitating structural modifications (e.g., piperazine incorporation) to improve safety margins .
Q & A
Q. What are the key synthetic routes for 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:
- Step 1 : React 3-fluoro-4-(trifluoromethylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Step 2 : Optimize temperature (40–60°C) and solvent (e.g., dichloromethane) to enhance electrophilic aromatic substitution efficiency.
- Step 3 : Purify via vacuum distillation or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms aromatic substitution patterns and ketone functionality.
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-F/C-S vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.05) .
Q. What are the compound’s fundamental physical properties?
- Melting Point : 35–38°C (pure crystalline form).
- Boiling Point : 244°C at 760 mmHg.
- Density : 1.256 g/cm³.
- Refractive Index : 1.436 (indicative of high electron-withdrawing group density) .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing by-products?
- Parameter Optimization :
- Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions like over-acylation.
- Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and workup complexity.
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- By-Product Analysis : Employ HPLC or GC-MS to identify impurities (e.g., diacylated products) and adjust stoichiometry .
Q. How are contradictions in spectroscopic data resolved?
Q. What computational methods predict the compound’s reactivity and interactions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the carbonyl group.
- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Solvent Effects : Apply COSMO-RS models to predict solubility and stability in various solvents .
Q. How do fluorinated substituents influence biological activity compared to non-fluorinated analogs?
- Metabolic Stability : The trifluoromethylthio group (-SCF₃) reduces oxidative metabolism due to strong C-F bonds.
- Lipophilicity : LogP increases by ~0.5 units compared to methylthio (-SCH₃) analogs, enhancing membrane permeability.
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with serine residues in enzyme active sites .
Q. What strategies mitigate decomposition during long-term storage?
- Storage Conditions : Use amber vials under inert gas (argon) at -20°C to prevent photodegradation and oxidation.
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit free radical chain reactions.
- Purity Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolyzed ketone derivatives) .
Methodological Tables
Q. Table 1. Comparative Reactivity of Fluorinated Analogs
| Compound | Substituent | LogP | Half-life (Human Liver Microsomes) |
|---|---|---|---|
| Target Compound | -SCF₃, -F | 3.2 | >120 min |
| Non-fluorinated Analog | -SCH₃, -H | 2.7 | 45 min |
| Difluoromethylthio Analog | -SCF₂H | 3.0 | 90 min |
Q. Table 2. Optimal Reaction Conditions for Scale-Up
| Parameter | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Temperature | 50°C | 55°C (jacketed reactor) |
| Catalyst | AlCl₃ (1.2 eq) | Zeolite (heterogeneous) |
| Yield | 78% | 85% (continuous flow) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
